molecular formula C9H13NS B12713824 Pyridine, 3-((propylthio)methyl)- CAS No. 102206-73-5

Pyridine, 3-((propylthio)methyl)-

Cat. No.: B12713824
CAS No.: 102206-73-5
M. Wt: 167.27 g/mol
InChI Key: MISHQSUTHCCEIA-UHFFFAOYSA-N
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Description

Pyridine, 3-((propylthio)methyl)- is a pyridine derivative with a propylthio-methyl substituent at the 3-position of the aromatic ring. Its molecular formula is C₉H₁₃NS, and its molecular weight is 167.07 g/mol (calculated from substituent contributions) . The compound features a sulfur atom within the thioether (-S-) group, which influences its electronic properties, solubility, and reactivity compared to other pyridine derivatives.

Properties

CAS No.

102206-73-5

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

3-(propylsulfanylmethyl)pyridine

InChI

InChI=1S/C9H13NS/c1-2-6-11-8-9-4-3-5-10-7-9/h3-5,7H,2,6,8H2,1H3

InChI Key

MISHQSUTHCCEIA-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-((propylthio)methyl)- typically involves the introduction of a propylthio group to the pyridine ring. One common method is the nucleophilic substitution reaction where a propylthiol group is introduced to a pyridine derivative under basic conditions. The reaction can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of Pyridine, 3-((propylthio)methyl)- may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the reaction, and the process conditions are optimized to maintain the stability of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyridine, 3-((propylthio)methyl)- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing derivatives. Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, using reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X).

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA, acetic acid (AcOH)

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Halogens, alkyl halides, bases (NaH, KOtBu)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced sulfur derivatives

    Substitution: Halogenated or alkylated pyridine derivatives

Scientific Research Applications

Chemistry: Pyridine, 3-((propylthio)methyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of ligands for coordination chemistry.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a modulator of biological pathways. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine: The compound’s unique chemical properties make it a potential candidate for the development of pharmaceuticals. It is investigated for its antimicrobial, anticancer, and anti-inflammatory activities.

Industry: In the industrial sector, Pyridine, 3-((propylthio)methyl)- is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Pyridine, 3-((propylthio)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The propylthio group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Substituent Analysis

The table below compares key structural and physicochemical properties of Pyridine, 3-((propylthio)methyl)- with selected analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted Log Kow* Water Solubility (mg/L)
Pyridine, 3-((propylthio)methyl)- -(CH₂-S-C₃H₇) C₉H₁₃NS 167.07 Thioether ~3.0 ~200–500 (estimated)
3-(Aminomethyl)pyridine -(CH₂-NH₂) C₆H₈N₂ 108.14 Amine 0.45 High (amine polarity)
3-Methylpyridine -CH₃ C₆H₇N 93.13 Alkyl 1.09 50,000 (miscible)
3-(Phenylmethyl)pyridine -(CH₂-C₆H₅) C₁₂H₁₁N 169.22 Benzyl 2.80 ~100–300 (estimated)
2-(1-Ethylpropyl)pyridine -(C₅H₁₁) C₁₀H₁₅N 149.23 Branched alkyl 3.24 2,595

*Log Kow (octanol-water partition coefficient) estimated using EPI Suite .

Key Observations:
  • Electronic Effects: The thioether group in the target compound is mildly electron-donating via σ-bond hyperconjugation, contrasting with the strong electron-donating amine (-NH₂) in 3-(aminomethyl)pyridine. This difference impacts reactivity in electrophilic substitution reactions .
  • Lipophilicity : The propylthio-methyl group increases Log Kow (~3.0) compared to 3-methylpyridine (Log Kow 1.09), suggesting higher membrane permeability but lower water solubility .
  • Solubility: The thioether group reduces solubility relative to polar amines (e.g., 3-(aminomethyl)pyridine) but aligns with hydrophobic analogs like 3-(phenylmethyl)pyridine .

Reactivity and Stability

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